Cas no 313405-63-9 (5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)

5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound featuring a tetrahydrobenzothiophene core with a carboxamide and methylbenzamido substituent. Its molecular structure suggests potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The compound’s rigid heterocyclic framework and functional groups may enhance binding affinity and selectivity in target interactions. Its synthetic versatility allows for further derivatization, making it valuable for drug discovery and development. The presence of both amide and aromatic moieties contributes to its stability and solubility profile, facilitating applications in pharmaceutical research. This compound is typically handled under controlled conditions due to its specialized nature.
5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide structure
313405-63-9 structure
Product Name:5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No:313405-63-9
MF:C18H20N2O2S
MW:328.428603172302
CID:5980690
PubChem ID:5041988
Update Time:2025-05-26

5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • Benzo[b]thiophene-3-carboxamide, 4,5,6,7-tetrahydro-5-methyl-2-[(4-methylbenzoyl)amino]-
    • 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
    • AB00667228-01
    • F0325-0221
    • 313405-63-9
    • AKOS024575391
    • Oprea1_054121
    • 5-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
    • Inchi: 1S/C18H20N2O2S/c1-10-3-6-12(7-4-10)17(22)20-18-15(16(19)21)13-9-11(2)5-8-14(13)23-18/h3-4,6-7,11H,5,8-9H2,1-2H3,(H2,19,21)(H,20,22)
    • InChI Key: YXJXRZOKJBUPFA-UHFFFAOYSA-N
    • SMILES: C12CCC(C)CC=1C(C(N)=O)=C(NC(=O)C1=CC=C(C)C=C1)S2

Computed Properties

  • Exact Mass: 328.12454906g/mol
  • Monoisotopic Mass: 328.12454906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.265±0.06 g/cm3(Predicted)
  • Boiling Point: 409.8±45.0 °C(Predicted)
  • pka: 13.01±0.40(Predicted)

5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Pricemore >>

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Additional information on 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

5-Methyl-2-(4-Methylbenzamido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide: A Comprehensive Overview

The compound 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 313405-63-9) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of the benzamido group and the carboxamide functional group adds complexity to its structure and enhances its reactivity and versatility.

Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery due to their unique electronic properties and ability to interact with biological targets. The methyl groups present in this compound contribute to its lipophilicity, which is crucial for improving bioavailability in pharmaceutical applications. Additionally, the tetrahydro structure suggests a degree of saturation that may influence its stability and solubility properties.

The synthesis of 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves a series of carefully designed organic reactions. Researchers have employed methods such as Suzuki coupling and amide bond formation to construct this molecule. The use of advanced catalytic systems has enabled the efficient synthesis of this compound with high purity and yield.

In terms of applications, this compound has shown promise in the field of medicinal chemistry. Its ability to act as a bioisostere makes it a valuable tool for modifying existing drug molecules to improve their pharmacokinetic profiles. Recent research has demonstrated that this compound exhibits moderate activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Moreover, the benzothiophene core of this compound has been linked to antioxidant properties. Studies have shown that derivatives of benzothiophenes can scavenge free radicals and protect cells from oxidative damage. This property makes 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide a candidate for use in cosmeceuticals or nutraceuticals aimed at combating oxidative stress.

The structural flexibility of this compound also lends itself to polymer chemistry applications. Researchers have explored its use as a monomer in the synthesis of novel polymers with tailored electronic properties. The incorporation of sulfur atoms into polymer backbones can enhance their thermal stability and conductivity, making them suitable for advanced materials applications.

From an environmental perspective, the development of efficient synthetic routes for this compound is critical to minimize waste and reduce its ecological footprint. Green chemistry principles have guided recent efforts to optimize the synthesis process by employing recyclable catalysts and reducing solvent usage.

In conclusion, 5-methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS No. 313405-63-9) represents a versatile molecule with diverse applications across multiple fields. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its properties emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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